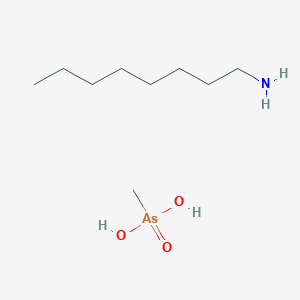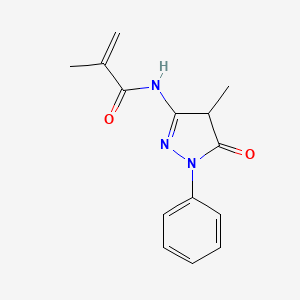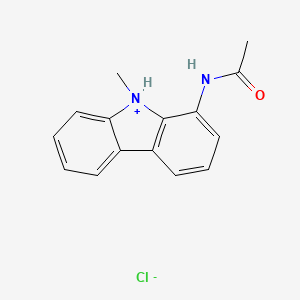
1-Tetradecanol, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecanol, aluminum salt is a compound formed by the reaction of 1-Tetradecanol with aluminum. It is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . The aluminum salt of 1-Tetradecanol is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
1-Tetradecanol can be prepared by the hydrogenation of myristic acid (or its esters), which can be found in nutmeg, palm kernel oil, and coconut oil . The aluminum salt of 1-Tetradecanol can be synthesized by reacting 1-Tetradecanol with aluminum chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the aluminum salt. Industrial production methods may involve the use of petrochemical feedstocks and the Ziegler process .
Chemical Reactions Analysis
1-Tetradecanol, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The aluminum salt can undergo substitution reactions with other chemical reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Tetradecanol, aluminum salt has a wide range of scientific research applications:
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying fatty alcohols.
Mechanism of Action
The mechanism of action of 1-Tetradecanol, aluminum salt involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, the phase-change properties of the compound allow for controlled release of active ingredients. The aluminum component can also interact with proteins, leading to the formation of complexes that can modulate biological activity .
Comparison with Similar Compounds
1-Tetradecanol, aluminum salt can be compared with other similar compounds, such as:
1-Hexadecanol (Cetyl alcohol): Another fatty alcohol with similar properties but a longer carbon chain.
1-Octadecanol (Stearyl alcohol): A fatty alcohol with an even longer carbon chain, used in similar applications.
1-Dodecanol (Lauryl alcohol): A shorter-chain fatty alcohol with similar chemical properties. The uniqueness of this compound lies in its specific chain length and the presence of the aluminum component, which imparts unique chemical and physical properties.
Properties
CAS No. |
67905-32-2 |
|---|---|
Molecular Formula |
C42H87AlO3 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
aluminum;tetradecan-1-olate |
InChI |
InChI=1S/3C14H29O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*2-14H2,1H3;/q3*-1;+3 |
InChI Key |
FBTAHIPTXOWATH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].[Al+3] |
Related CAS |
112-72-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


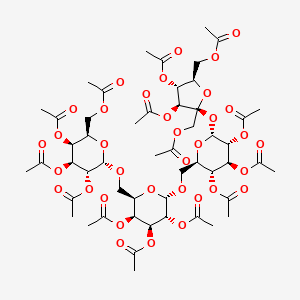
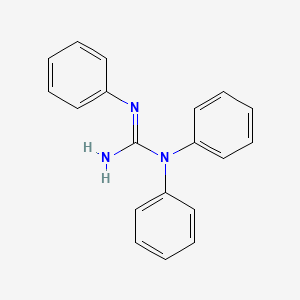
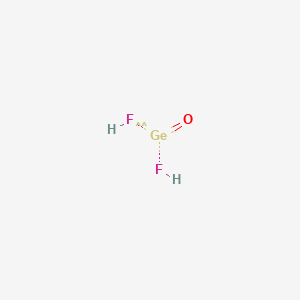
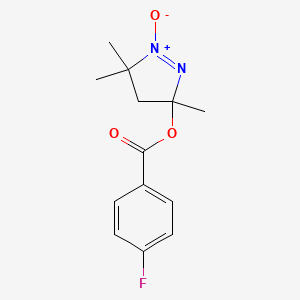
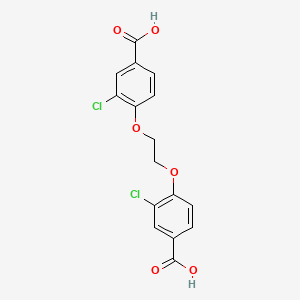

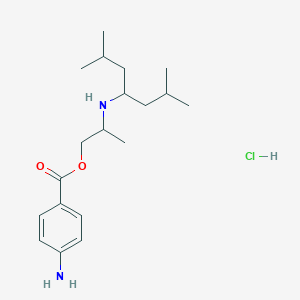
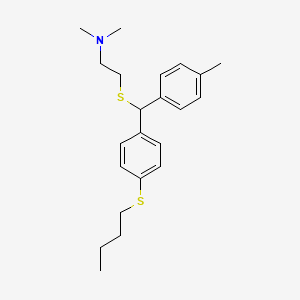
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
